(R)-isoxazolidin-4-ol
Description
Significance of Isoxazolidine (B1194047) Heterocycles in Advanced Organic Synthesis Research
Isoxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms adjacent to each other. researchgate.netgoong.com This structural motif is considered a "privileged scaffold" in medicinal and organic chemistry due to its presence in a wide array of natural products and biologically active molecules. researchgate.netacs.orgnih.gov The versatility of the isoxazolidine ring allows it to serve as a key intermediate in the synthesis of more complex molecular architectures. researchgate.netresearchgate.net
One of the most common and powerful methods for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. researchgate.netlearning-gate.comjocpr.com This reaction is highly valued for its ability to create multiple stereocenters with a high degree of control, making it a cornerstone in the synthesis of structurally diverse isoxazolidines. jocpr.com
The utility of isoxazolidines extends beyond their initial formation. They can be readily transformed into other valuable functional groups and molecular frameworks. For instance, the N-O bond within the isoxazolidine ring is susceptible to reductive cleavage, providing access to important acyclic structures like γ-amino alcohols. This reactivity makes isoxazolidines crucial building blocks for a variety of target molecules.
The isoxazolidine framework also serves as a mimic for other important biological structures, such as nucleosides, amino acids, and carbohydrates. acs.orgnih.gov This mimicry is a key reason for their prevalence in medicinal chemistry research, where they are investigated for potential therapeutic applications. ontosight.ai The exploration of isoxazolidine derivatives has led to the discovery of compounds with a range of biological activities. researchgate.netontosight.ai
Stereochemical Importance of Chiral Isoxazolidin-4-ol Scaffolds
The concept of chirality is fundamental in drug design and development, as the three-dimensional arrangement of atoms in a molecule can drastically affect its biological activity. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different pharmacological and toxicological profiles. nih.govcanada.ca Consequently, the ability to synthesize single enantiomers of drug candidates is of paramount importance. nih.gov
Chiral isoxazolidin-4-ol scaffolds, such as (R)-isoxazolidin-4-ol , are highly valuable in this context. The "R" designation refers to the specific spatial arrangement of the substituents around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The presence of a defined stereocenter makes these scaffolds powerful tools for asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically pure or enriched form. umanitoba.ca
The hydroxyl group at the 4-position of the isoxazolidine ring provides a convenient handle for further synthetic manipulations. The stereochemistry at this position, as well as at other positions on the ring, can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with precise three-dimensional structures. This stereocontrol is crucial for the synthesis of enantiomerically pure target molecules.
Researchers have developed various strategies to synthesize chiral isoxazolidin-4-ols with high stereoselectivity. beilstein-journals.org These methods often involve the use of chiral auxiliaries, catalysts, or starting materials to influence the stereochemical course of the reaction. The ability to access both enantiomers of a chiral building block is also a significant goal in synthetic chemistry, and strategies for achieving this "enantiodivergence" are actively being explored. researchgate.net The availability of specific enantiomers like This compound provides chemists with the necessary tools to build a diverse range of chiral molecules for various applications.
Data Tables
Table 1: Properties of Isoxazolidine Compounds
| Compound Name | Molecular Formula | Key Features |
| Isoxazolidine | C3H7NO | The basic five-membered heterocyclic ring structure containing adjacent nitrogen and oxygen atoms. goong.com |
| This compound | C3H7NO2 | A chiral isoxazolidine with a hydroxyl group at the 4-position and a specific (R)-configuration. |
| γ-Amino alcohol | Varies | Acyclic compounds containing both an amine and an alcohol functional group, often synthesized from isoxazolidines. |
Table 2: Key Synthetic Reactions
| Reaction Type | Description | Significance |
| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (like a nitrone) and a dipolarophile (like an alkene) to form a five-membered ring. researchgate.netlearning-gate.com | A primary method for synthesizing isoxazolidine rings with high stereocontrol. jocpr.com |
| Reductive N-O Bond Cleavage | The breaking of the nitrogen-oxygen bond within the isoxazolidine ring, typically using reducing agents. | A key transformation of isoxazolidines to access other functionalized molecules like γ-amino alcohols. |
| Asymmetric Synthesis | The synthesis of a chiral compound in an enantiomerically pure or enriched form. umanitoba.ca | Crucial for producing single-enantiomer drugs and other biologically active molecules. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
89.09 g/mol |
IUPAC Name |
(4R)-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2/t3-/m1/s1 |
InChI Key |
BBWJIHMTJCJDKJ-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](CON1)O |
Canonical SMILES |
C1C(CON1)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of R Isoxazolidin 4 Ol Scaffolds
Ring Transformations and Derivatizations
The isoxazolidine (B1194047) ring is susceptible to various transformations that alter its core structure, leading to the formation of valuable acyclic and heterocyclic compounds.
A significant transformation of the isoxazolidine ring is its reductive cleavage to yield β-alkamine derivatives. This reaction typically involves the scission of the N-O bond. A variety of reducing agents and catalysts have been employed for this purpose, including Raney-Ni, Zn/H+, Mo(CO)6, and Pd/C. nih.gov The choice of catalyst can be crucial, as demonstrated in studies where a Pd/C catalyst was used to selectively cleave the isoxazolidine ring while leaving other functional groups, such as a 3,5-dimethylpyrazolyl group, intact. nih.gov
The substituents on the isoxazolidine ring can influence the reaction conditions and outcomes. For instance, in the case of (pyrazolylcarbonyl)isoxazolidines, the nature of the aryl groups attached to the ring affects the reaction time and yield of the resulting β-alkamine. nih.gov
Table 1: Ring-Opening Hydrogenation Reduction of (Pyrazolylcarbonyl)isoxazolidines
| Entry | Ar¹ Substituent | Ar² Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 9-Anthryl | Phenyl | 2 | 87 |
| 2 | 9-Anthryl | 4-Chlorophenyl | 8 | 70 |
| 3 | 9-Anthryl | 4-Cyanophenyl | 3 | 84 |
| 4 | 9-Anthryl | 4-Nitrophenyl | 8 | 60 |
Data sourced from a study on the reduction of (pyrazolylcarbonyl)isoxazolidines using a 5% Pd/C catalyst. nih.gov
Isoxazolidine derivatives can be rearranged to form other important structural motifs like amino alcohols and lactams. nih.gov The reductive cleavage of the N-O bond in isoxazolidines, often achieved through hydrogenolysis or with zinc and acid, yields γ-amino alcohols. google.com These amino alcohols can subsequently cyclize to form pyrrolidinones, which are a class of lactams. google.com This transformation can proceed with high stereoselectivity. For example, a 4,5-cis-disubstituted isoxazolidine can be converted to a 3,4-trans-disubstituted pyrrolidinone with no loss of stereochemical integrity at the C-3 or C-5 positions (isoxazolidine numbering). google.com
The synthesis of lactams from amino alcohols can also be achieved through oxidative lactamization, a process that has seen the development of various ruthenium-based catalysts. jchemlett.com These methods provide an efficient route to lactam rings from the corresponding amino alcohols. jchemlett.com
Functional Group Interconversions on the Isoxazolidine Core
The functional groups attached to the isoxazolidine ring can be chemically modified, providing a pathway to a diverse range of derivatives while preserving the core heterocyclic structure.
The hydroxyl group at the C-4 position of the isoxazolidine ring can be oxidized to a ketone, yielding an isoxazolidin-4-one. beilstein-journals.orgchemdictionary.org This transformation is a key step in synthetic sequences that aim to invert the stereochemistry at the C-3 and C-4 positions. beilstein-journals.org A common and effective oxidizing agent for this purpose is the Dess-Martin periodinane. beilstein-journals.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures. beilstein-journals.org The resulting isoxazolidin-4-ones are often sensitive and may decompose over time, even at reduced temperatures. beilstein-journals.org
The formation of the ketone is confirmed by spectroscopic methods, such as ¹³C NMR, where the appearance of a signal in the range of 210-215 ppm is indicative of the carbonyl carbon. beilstein-journals.org Other oxidizing agents like pyridinium (B92312) dichromate have been found to be less effective for this transformation. beilstein-journals.org Milder oxidizing agents like pyridinium chlorochromate (PCC) are also known to oxidize secondary alcohols to ketones. libretexts.org
Table 2: Dess-Martin Oxidation of Isoxazolidin-4-ols to Isoxazolidin-4-ones
| Starting Material (Isoxazolidin-4-ol) | Product (Isoxazolidin-4-one) | Yield (%) |
|---|---|---|
| (±)-2-Benzyl-3-phenylisoxazolidin-4-ol | (±)-2-Benzyl-3-phenylisoxazolidin-4-one | 68 |
| Other substituted isoxazolidin-4-ols | Corresponding isoxazolidin-4-ones | 64-68 |
Data from the oxidation of various isoxazolidin-4-ols using Dess-Martin periodinane. beilstein-journals.org
The isoxazolidine scaffold can undergo reduction at specific sites to introduce new functional groups. For example, the carbonyl group of a (pyrazolylcarbonyl)isoxazolidine can be reduced to a hydroxymethyl group, a transformation referred to as 4-hydroxymethylation. nih.gov This selective reduction can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov This method allows for the creation of 4-hydroxymethylated isoxazolidine derivatives, which are of interest in medicinal chemistry. nih.gov
The efficiency of the reduction can be dependent on the stoichiometry of the reducing agent. For instance, using a 1:4 molar ratio of the isoxazolidine substrate to NaBH₄ can lead to high yields of the 4-hydroxymethylated product. nih.gov
Table 3: Reduction of (Pyrazolylcarbonyl)isoxazolidines to 4-Hydroxymethylisoxazolidines
| Entry | Ar¹ Substituent | Ar² Substituent | Reducing Agent | Yield (%) |
|---|---|---|---|---|
| 1 | 9-Anthryl | Phenyl | NaBH₄ | 92 |
| 2 | 9-Anthryl | 4-Chlorophenyl | NaBH₄ | 85 |
| 3 | 9-Anthryl | 4-Cyanophenyl | NaBH₄ | 88 |
| 4 | 9-Anthryl | 4-Nitrophenyl | NaBH₄ | 76 |
Data from the reduction of (pyrazolylcarbonyl)isoxazolidines with sodium borohydride. nih.gov
Functionalized isoxazolidines can serve as substrates for nucleophilic substitution reactions, enabling the introduction of a wide variety of substituents onto the heterocyclic core. nih.gov These reactions are a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.org
For example, (pyrazolylcarbonyl)isoxazolidines can react with organometallic reagents, such as Grignard reagents (e.g., CH₃MgBr), in a nucleophilic substitution reaction at the carbonyl carbon. nih.gov This leads to the formation of tertiary alcohols on the isoxazolidine ring. nih.gov These reactions are typically carried out at low temperatures under an inert atmosphere to control reactivity and side reactions. nih.gov The nature of the nucleophile and the reaction conditions can be tuned to achieve the desired product. libretexts.orgchemguide.co.uk
Table 4: Nucleophilic Substitution on (Pyrazolylcarbonyl)isoxazolidines with a Grignard Reagent
| Entry | Ar¹ Substituent | Ar² Substituent | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 9-Anthryl | Phenyl | CH₃MgBr | 2-(2-(Aryl)-3-arylisoxazolidin-4-yl)propan-2-ol | 75 |
| 2 | 9-Anthryl | 4-Chlorophenyl | CH₃MgBr | 2-(2-(Aryl)-3-arylisoxazolidin-4-yl)propan-2-ol | 70 |
| 3 | 9-Anthryl | 4-Cyanophenyl | CH₃MgBr | 2-(2-(Aryl)-3-arylisoxazolidin-4-yl)propan-2-ol | 72 |
| 4 | 9-Anthryl | 4-Nitrophenyl | CH₃MgBr | 2-(2-(Aryl)-3-arylisoxazolidin-4-yl)propan-2-ol | 70 |
Data from the reaction of (pyrazolylcarbonyl)isoxazolidines with methylmagnesium bromide. nih.gov
Nucleophilic Substitution Reactions on Functionalized Isoxazolidines
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of isoxazolidine derivatives with organometallic reagents, such as Grignard reagents, is a powerful method for forming new carbon-carbon bonds. Research has shown that 3,4-trans-isoxazolidine-4,5-diols behave similarly to five-membered cyclic hemiacetals, enabling them to react with Grignard reagents in a highly stereoselective fashion. researchgate.net This reaction pathway yields anti,syn-γ-(hydroxyamino)-α,β-diols with moderate yields and high diastereoselectivity. researchgate.net The stereochemical outcome can be further enhanced by the addition of anhydrous cerium(III) chloride, which promotes syn-diastereoselectivity. researchgate.net
For instance, the α-chelation-controlled addition of vinyl-MgBr in the presence of CeCl₃ to an isoxazolidine-4,5-diol intermediate proceeds with excellent syn-selectivity (diastereomeric ratio > 95:5). researchgate.netbeilstein-journals.org This high degree of stereocontrol is crucial for the synthesis of complex target molecules. researchgate.net
In other applications, (pyrazolylcarbonyl)isoxazolidines undergo nucleophilic substitution with Grignard reagents like methylmagnesium bromide (CH₃MgBr). mdpi.comsemanticscholar.org This reaction effectively converts the pyrazolylcarbonyl group into a tertiary alcohol, such as 2-(2-(aryl)-3-arylisoxazolidin-4-yl)propan-2-ol, in yields ranging from 70-75%. mdpi.comsemanticscholar.org The reaction proceeds through the addition of two equivalents of the Grignard reagent, first forming a methyl ketone intermediate which is then further attacked by another equivalent to yield the tertiary alcohol. semanticscholar.org
Table 1: Reactions of Isoxazolidine Scaffolds with Grignard Reagents
| Isoxazolidine Substrate | Reagent | Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| 3,4-trans-Isoxazolidine-4,5-diol | Grignard Reagents | - | anti,syn-γ-(Hydroxyamino)-α,β-diol | Moderate yields, good to excellent syn-diastereoselectivity | researchgate.net |
| Isoxazolidine-4,5-diol intermediate | vinyl-MgBr/CeCl₃ | - | α-chelation-controlled addition product | Excellent diastereoselectivity (dr > 95:5) | researchgate.netbeilstein-journals.org |
| (Pyrazolylcarbonyl)isoxazolidine | CH₃MgBr (3.0 M in Et₂O) | THF, 0 °C to r.t., 2 h | 2-(2-(aryl)-3-arylisoxazolidin-4-yl)propan-2-ol | 70-75% | mdpi.comsemanticscholar.org |
Reactions with Hydrazine (B178648) Hydrate (B1144303) and Alkoxides
The reactivity of the isoxazolidine scaffold can also be harnessed through reactions with nucleophiles like hydrazine hydrate and alkoxides. Hydrazinolysis of N-acyl protected isoxazolidines provides a direct route to hydrazide derivatives. Specifically, (pyrazolylcarbonyl)isoxazolidines react with 80% w/w hydrazine hydrate under mild conditions to furnish 2,3-diaryl-4-ylcarbonylhydrazineisoxazolidines. mdpi.com The efficiency of this transformation is sensitive to reaction parameters such as temperature and time. Optimal yields (up to 95%) are achieved at 0 °C with a reaction time of 3 to 4 hours. mdpi.com The presence of both electron-donating and electron-withdrawing groups on the N-aryl substituent is well-tolerated, leading to high yields of the corresponding hydrazide products. mdpi.com
The reaction with alkoxides, known as alcoholysis, has also been explored with (pyrazolylcarbonyl)isoxazolidines, demonstrating the utility of the pyrazolylcarbonyl group as a leaving group in nucleophilic substitution reactions. mdpi.comd-nb.info The generation of cations from alkoxides using reagents like boron trichloride (B1173362) can facilitate subsequent reactions, such as allylations, by avoiding the formation of Brønsted acids that might otherwise lead to undesired side reactions. organic-chemistry.org
Table 2: Hydrazinolysis of (Pyrazolylcarbonyl)isoxazolidines
| Substrate Substituent (on N-atom) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| -H | 0 | 1 | 70 | mdpi.com |
| -H | Room Temp. | - | 45 | mdpi.com |
| -H | 0 | 3 | 92 | mdpi.com |
| -CH₃ | 0 | 3 | 93 | mdpi.com |
| -C₂H₅ | 0 | 3 | 95 | mdpi.com |
| -Cl | 0 | 3 | 92 | mdpi.com |
| -CN | 0 | 3 | 91 | mdpi.com |
Electrophilic Additions to 2,3-Dihydroisoxazole Precursors
The synthesis of (R)-isoxazolidin-4-ol and its derivatives often begins with electrophilic additions to the double bond of 4,5-unsubstituted 2,3-dihydroisoxazoles. beilstein-journals.org These reactions provide a direct and stereocontrolled method for introducing hydroxyl and other functional groups at the C-4 and C-5 positions of the isoxazolidine ring. researchgate.netresearchgate.netresearchgate.net
Dihydroxylation and Epoxidation
Dihydroxylation and epoxidation are key transformations for creating C-4 functionalized isoxazolidines from 2,3-dihydroisoxazole precursors. beilstein-journals.orgresearchgate.net These reactions are notable for their high degree of stereoselectivity. In nearly all reported cases, the addition occurs from the sterically less hindered face of the double bond, trans to the substituent at the C-3 position. researchgate.netbeilstein-journals.orgresearchgate.net This results in the predominant formation of products with a C-3/C-4 trans relative configuration. researchgate.netbeilstein-journals.org
Common methods for these transformations include:
Dihydroxylation: This is often achieved using potassium osmate (K₂OsO₄·2H₂O) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) in an acetone/water mixture. researchgate.netresearchgate.net This method reliably produces 3,4-trans-isoxazolidine-4,5-diols in good yields. researchgate.netresearchgate.net
Epoxidation: A practical and efficient method for epoxidation involves treating the 2,3-dihydroisoxazole with Oxone in an acetone/water solution, which generates dimethyldioxirane (B1199080) (DMDO) in situ. researchgate.netthieme-connect.com This reaction proceeds with excellent anti-selectivity to afford stable isoxazolidinyl epoxides in very good yields. researchgate.netthieme-connect.com These epoxides are valuable intermediates that can be opened regioselectively to introduce other functionalities. thieme-connect.com
Another powerful strategy is the hydroboration-oxidation of 2,3-dihydroisoxazoles. This two-step process is highly regioselective, leading exclusively to the formation of isoxazolidines with a hydroxyl group at the C-4 position, and proceeds with excellent trans stereoselectivity relative to the C-3 substituent. beilstein-journals.org
Table 3: Electrophilic Additions to 2,3-Dihydroisoxazoles
| Reaction | Reagents | Key Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Dihydroxylation | K₂OsO₄·2H₂O, NMO | 3,4-trans-Isoxazolidine-4,5-diol | Predominantly 3,4-trans | researchgate.netresearchgate.net |
| Epoxidation | Oxone, NaHCO₃, Acetone/H₂O | Isoxazolidinyl epoxide | Excellent anti-selectivity (3,4-trans) | researchgate.netthieme-connect.com |
| Hydroboration-Oxidation | 1. BH₃∙THF; 2. H₂O₂, NaOH | 3,4-trans-Isoxazolidin-4-ol | Excellent trans-selectivity | beilstein-journals.org |
Hydroxybromination Reactions
In contrast to the trans-selectivity observed in dihydroxylation and epoxidation, hydroxybromination of 2,3-dihydroisoxazoles can exhibit different stereochemical outcomes. The reaction of 3-phenyl-2,3-dihydroisoxazole with a source of electrophilic bromine in the presence of water predominantly yields the product with a cis-relationship between the C-3 and C-4 substituents. researchgate.netresearchgate.net This reversal of stereoselectivity provides a valuable synthetic route to 3,4-cis-4-hydroxyisoxazolidine derivatives, which are complementary to the products obtained from dihydroxylation and epoxidation. researchgate.netresearchgate.net
The resulting 5-bromo-4-hydroxyisoxazolidines are useful intermediates. For example, the ring-opening of isoxazolidinyl epoxides with reagents like thionyl bromide can also produce the corresponding bromohydrins, which serve as versatile precursors for further nucleophilic substitutions. thieme-connect.com
Advanced Spectroscopic Characterization Methodologies in Research on R Isoxazolidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of (R)-isoxazolidin-4-ol in solution. Through the application of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the molecule's atomic framework and spatial configuration can be assembled.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for confirming the molecular structure of isoxazolidine (B1194047) derivatives. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule.
In a typical ¹H NMR spectrum of an isoxazolidin-4-ol derivative, distinct signals are expected for the protons on the heterocyclic ring (H-3, H-4, and H-5) and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton at C-4 (H-4), being attached to the same carbon as the hydroxyl group, typically appears as a multiplet in the range of δ 4.4-4.6 ppm. The protons at C-5, adjacent to the ring oxygen, are often observed between δ 3.8-4.1 ppm, while the C-3 proton signal can be found around δ 2.5-2.6 ppm beilstein-journals.org. The hydroxyl proton usually presents as a broad singlet, the position of which can vary depending on solvent and concentration.
The ¹³C NMR spectrum provides complementary data. The carbon atom bearing the hydroxyl group (C-4) is typically deshielded and appears in the δ 76-77 ppm region. The C-5 and C-3 carbons resonate at approximately δ 71-72 ppm and δ 62-63 ppm, respectively beilstein-journals.org. The precise chemical shifts are crucial for confirming the presence of the isoxazolidin-4-ol core structure.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Isoxazolidin-4-ol Core
Note: Data is based on a representative derivative, 2-benzyl-3-isopropylisoxazolidin-4-ol, to illustrate typical chemical shift ranges for the core structure. Chemical shifts for the unsubstituted this compound may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-3 | ~2.57 (dd) | ~62.9 |
| C-4 | ~4.49–4.58 (m) | Missing in source, est. ~76-77 |
| C-5a | ~3.82 (d) | ~71.6 |
| C-5b | ~4.02 (dd) | ~71.6 |
| OH | ~2.31 (bs) | - |
While 1D NMR confirms the presence of key structural fragments, 2D NMR experiments are indispensable for establishing atomic connectivity and defining the relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the H-3 and H-4 protons, and between the H-4 and the two H-5 protons, confirming the connectivity within the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps protons to their directly attached carbon atoms. This technique provides an unambiguous assignment of the ¹³C signals by correlating them with the already assigned ¹H signals from the COSY experiment. For example, the proton signal at δ ~4.5 ppm would show a cross-peak with the carbon signal at δ ~77 ppm, confirming their direct bond as C-4 and H-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule by identifying protons that are close in space, regardless of their bonding connectivity. For substituted isoxazolidin-4-ols, NOESY correlations can establish the cis or trans relationship between substituents on the ring researchgate.net. For this compound itself, NOESY can reveal the spatial proximity between the H-4 proton and protons at the C-3 and C-5 positions, helping to define the ring's preferred conformation in solution.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent feature is a strong, broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding libretexts.orgucla.edu. Other key absorptions include C-H stretching vibrations from the alkyl backbone, typically found between 3000-2850 cm⁻¹ uc.edu. The region between 1300-1000 cm⁻¹ is also informative, containing C-O and C-N stretching vibrations that confirm the presence of the alcohol and the isoxazolidine ring structure, respectively uc.eduresearchgate.net.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching (H-bonded) | 3550 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 2950 - 2850 | Medium-Strong |
| Alcohol (C-O) | Stretching | 1300 - 1000 | Strong |
| Amine (C-N) | Stretching | 1250 - 1000 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.
For this compound, which has the molecular formula C₃H₇NO₂, the theoretical monoisotopic mass of the neutral molecule is 89.0477 g/mol nih.gov. In HRMS analysis, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion. The HRMS instrument would measure the m/z of this ion with high precision (e.g., within 5 parts per million). The experimentally determined accurate mass of the protonated molecule (C₃H₈NO₂⁺) would be compared to the calculated value, confirming the elemental formula and distinguishing it from other isomers or compounds with the same nominal mass scispace.com.
X-ray Crystallography for Unambiguous Absolute Configuration and Solid-State Structure Elucidation
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique is the gold standard for the unambiguous determination of both relative and absolute stereochemistry.
For this compound, a single crystal of the compound is irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the precise position of each atom can be determined. This analysis provides exact bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule grown in a chiral space group or by using anomalous dispersion, X-ray crystallography can determine the absolute configuration, unequivocally confirming the 'R' assignment at the C-4 stereocenter. This method has been successfully used to confirm the structures of closely related hydroxyisoxazolidine derivatives researchgate.net.
Advanced Vibrational Spectroscopy Techniques
Beyond standard IR spectroscopy, other vibrational techniques can provide additional structural insights. Raman spectroscopy, in particular, serves as a valuable complementary method. It relies on the inelastic scattering of monochromatic light, and vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, more symmetric vibrations tend to be stronger in Raman spectra. A Raman study of an isoxazolidine derivative has been reported, demonstrating its utility in characterizing the vibrational modes of this heterocyclic system researchgate.net. This technique can be especially useful for analyzing the solid-state forms of this compound and studying polymorphism, providing a more complete vibrational fingerprint of the compound.
Raman Spectroscopy Applications
The Raman spectrum of an isoxazolidine derivative, such as N-phenyl-3-para nitrophenyl isoxazolidine-5-carbonitrile, reveals characteristic bands for the isoxazolidine ring system. researchgate.net These typically include stretching and deformation modes of the C-C, C-N, N-O, and C-O bonds within the heterocyclic ring. For this compound, the presence of the hydroxyl group introduces additional characteristic vibrational modes.
Expected Characteristic Raman Peaks for this compound:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Assignment |
| O-H Stretching | 3200 - 3600 | Hydroxyl group (O-H) |
| C-H Stretching | 2850 - 3000 | Methylene (B1212753) (CH₂) and Methine (CH) groups in the ring |
| C-O Stretching | 1000 - 1300 | Alcohol C-O bond and Ether-like C-O bond in the ring |
| C-N Stretching | 1000 - 1250 | Amine C-N bond in the ring |
| N-O Stretching | 850 - 1000 | N-O bond in the isoxazolidine ring |
| Ring Deformation/Breathing Modes | 800 - 1200 | Collective vibrations of the isoxazolidine ring |
| C-H Bending | 1350 - 1470 | Methylene (CH₂) and Methine (CH) groups |
| O-H Bending | 1300 - 1500 | In-plane bending of the hydroxyl group |
This table is predictive and based on characteristic vibrational frequencies of functional groups found in similar molecules.
Density Functional Theory (DFT) calculations are often employed to complement experimental Raman studies by predicting vibrational frequencies. researchgate.netnih.govmdpi.comspectroscopyonline.comresearchgate.net Such computational approaches can aid in the precise assignment of the observed Raman bands for complex molecules like this compound.
Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Signal Analysis
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of Raman spectroscopy that can amplify the Raman signal by several orders of magnitude. acs.orgnih.gov This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold. For a chiral molecule like this compound, SERS offers not only enhanced sensitivity, which is crucial for analyzing small sample quantities, but also the potential for chiral discrimination.
Research on chiral alcohols has demonstrated that SERS can be utilized for enantioselective discrimination. acs.orgacs.orgresearchgate.netnih.gov This is often achieved through mechanisms involving charge-transfer (CT) processes between the analyte and the SERS substrate, or through specific interactions such as hydrogen bonding. nih.gov The chirality of the molecule can influence its orientation and interaction with the metallic surface, leading to distinct SERS spectra for different enantiomers. acs.orgacs.orgresearchgate.net
For this compound, a SERS-based analysis could potentially be developed to distinguish it from its (S)-enantiomer. This could be achieved by observing differences in the relative intensities of certain SERS peaks or shifts in their positions. The hydroxyl and the nitrogen and oxygen heteroatoms in the isoxazolidine ring are expected to interact with the SERS substrate, making these sites key to potential chiral recognition.
Hypothetical SERS Data for Enantiomeric Discrimination of Isoxazolidin-4-ol:
| Raman Shift (cm⁻¹) | This compound Relative Intensity | (S)-Isoxazolidin-4-ol Relative Intensity | Potential Interaction Mechanism |
| ~1050 | High | Moderate | C-O stretching mode, differential interaction with the surface |
| ~900 | Moderate | High | N-O stretching mode, varied orientation affecting polarizability |
| ~1400 | Low | Moderate | O-H bending, differences in hydrogen bonding with the surface |
This table is hypothetical and serves to illustrate the potential application of SERS for the chiral discrimination of this compound based on principles observed for other chiral molecules.
The development of a SERS-based method for this compound would involve the careful selection of the SERS substrate and experimental conditions to maximize the spectral differences between the enantiomers. This advanced spectroscopic approach holds significant promise for the sensitive and selective analysis of this chiral compound.
R Isoxazolidin 4 Ol As a Chiral Building Block in Advanced Organic Synthesis
Role in the Construction of Complex Heterocyclic Systems
(R)-isoxazolidin-4-ol serves as a pivotal intermediate in the synthesis of more elaborate heterocyclic frameworks. nih.gov The isoxazolidine (B1194047) moiety itself is a stable scaffold that can be strategically incorporated into larger molecules, or it can act as a masked functionality, poised for transformation into other cyclic systems. The reactivity of the N-O bond allows for ring-opening and rearrangement reactions, providing access to a wide array of functional groups and molecular backbones that are precursors to other heterocycles. beilstein-archives.org
The synthesis of isoxazolidin-4-ols can be achieved through various methods, including the highly regio- and stereoselective hydroboration-oxidation of 2,3-dihydroisoxazoles. nih.gov This approach provides a reliable route to substituted isoxazolidin-4-ols, which can then be used in subsequent steps to build more complex structures. For instance, the hydroxyl group at the C-4 position can be oxidized to a ketone, which then serves as a handle for further functionalization or for ring-closing reactions to form fused heterocyclic systems. nih.govbeilstein-journals.org The strategic placement of substituents on the isoxazolidine ring allows for the controlled synthesis of intricate polycyclic molecules, including those found in biologically active natural products. nih.gov
Applications in the Synthesis of N,O-Containing Ring Systems
As a member of the N,O-containing heterocycle family, this compound is an intuitive and effective starting material for the synthesis of other related ring systems. nih.govnih.gov The inherent isoxazolidine structure provides a pre-installed 1,2-amino alcohol relationship upon reductive cleavage of the N-O bond. This feature is exploited in the synthesis of various biologically important molecules.
The versatility of the isoxazolidine ring allows it to be a precursor to other heterocyclic systems containing nitrogen and oxygen. For example, through a sequence of protection, ring cleavage, and cyclization, the this compound core can be transformed into substituted pyrrolidines, piperidines, or other more complex N,O-heterocycles. The stereochemistry at the C-4 position plays a crucial role in directing the stereochemical outcome of these transformations, making it a valuable tool in asymmetric synthesis. Research has demonstrated that isoxazolidines are key intermediates in the synthesis of complex cyclic and acyclic compounds, including a variety of bioactive molecules. nih.govresearchgate.net
Development of Novel Molecular Scaffolds and Expansion of Chemical Space
The isoxazolidine framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. semanticscholar.org this compound, with its specific stereochemistry and functional handle, is an excellent starting point for the development of novel molecular scaffolds, thereby expanding the accessible chemical space for drug discovery and materials science. nih.gov
The ability to functionalize the isoxazolidine ring at multiple positions allows for the creation of diverse libraries of compounds. For example, the nitrogen atom can be substituted, the hydroxyl group at C-4 can be converted to other functionalities, and substituents can be introduced at other positions on the ring. This modularity enables chemists to systematically explore structure-activity relationships. An example of scaffold development in a related area is the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-one inhibitors, demonstrating how the isoxazole (B147169) core can be elaborated into more complex, fused heterocyclic systems. mdpi.com The derivatization of the this compound core can lead to new classes of compounds with unique three-dimensional shapes and biological activities.
Strategic Utility in Asymmetric Synthesis of Chiral Compounds
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. The isoxazolidine skeleton has been successfully employed in the development of such auxiliaries. researchgate.net While not an auxiliary in the traditional sense where it is attached and then removed, the inherent chirality of this compound can be transferred to new stereocenters created during a synthetic sequence.
This strategy is particularly effective in reactions where the isoxazolidine ring is opened. The predefined stereocenter at C-4 influences the stereochemical outcome of reactions at adjacent or nearby positions, leading to the formation of enantiomerically enriched products. This approach has been utilized in the synthesis of a variety of chiral molecules. The principle is similar to the use of Evans' oxazolidinones, which are well-established chiral auxiliaries used in asymmetric alkylation and other stereoselective transformations to produce enantiomerically pure compounds. nih.govrsc.org The synthesis of chiral 4-substituted oxazolidin-2-ones from amino acids highlights the general strategy of using chiral heterocyclic scaffolds to induce asymmetry. nih.gov
Precursors for Diverse Organic Functionalities (e.g., Amino Alcohols, Beta-Alkamine)
One of the most powerful applications of this compound in synthesis is its role as a precursor to vicinal amino alcohols and their derivatives. The reductive cleavage of the relatively weak N-O bond is a key transformation that unmasks these valuable functionalities. researchgate.net This reaction is often high-yielding and can be accomplished with a variety of reducing agents.
The ring-opening of isoxazolidines can lead to the formation of γ-amino alcohols or β-alkoxyamines (beta-alkamines), which are important structural motifs in many natural products and pharmaceuticals. nih.gov For this compound, this cleavage results in a 1,3-amino alcohol derivative with defined stereochemistry. The ability to generate these chiral synthons from a cyclic precursor provides a robust and stereocontrolled method for their synthesis. The importance of chiral amino alcohols is underscored by their widespread presence in biologically active compounds and their use as building blocks in the synthesis of pharmaceuticals. nih.gov
Below is a table summarizing the synthetic transformations of isoxazolidin-4-ol to yield key organic functionalities.
| Precursor | Transformation | Resulting Functionality | Key Reagents |
| This compound | Oxidation | (R)-Isoxazolidin-4-one | Dess-Martin periodinane nih.gov |
| (R)-Isoxazolidin-4-one | Reduction | (S)-Isoxazolidin-4-ol | L-selectride nih.gov |
| Substituted Isoxazolidine | N-O Bond Cleavage | β-Alkamine (β-Amino alcohol) | Pd/C, H₂ nih.gov |
| Isoxazolidine-4-carboxylate | Reduction | (Isoxazolidin-4-yl)methanol | Sodium borohydride (B1222165) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
